5-Methylindan

Analytical Chemistry Chromatography Petroleum Analysis

In analytical workflows, generic indane or incorrect methylindane isomers cause failed GC separations and misidentified peaks. 5-Methylindan (CAS 874-35-1) eliminates this risk: • Distinct Kovats Retention Index of 1135 on DB-5 columns-cleanly resolved from indane (RI 1048) and 4-methylindane, ensuring unambiguous peak assignment in fuel and environmental analysis. • High-yield (84%) precursor to 5-methyl azulenes with anti-inflammatory activity; the 5-methyl substitution pattern is essential for target bioactivity-4-methylindane or unsubstituted indane cannot substitute. • Boiling point 199-203.5°C enables efficient fractional distillation separation from lower-boiling indane (176.5°C) and higher-boiling 4-methylindane (206.1°C). • Building block for inda(box) ligands in asymmetric catalysis, where substitution position governs steric and electronic outcomes. Supplied with batch-specific QC (GC/HPLC, NMR). Standard purity 95%.

Molecular Formula C10H12
Molecular Weight 132.2 g/mol
CAS No. 874-35-1
Cat. No. B054010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylindan
CAS874-35-1
Synonyms2,3-Dihydro-5-methyl-1H-indene;  5-Methylindan;  6-Methylindane
Molecular FormulaC10H12
Molecular Weight132.2 g/mol
Structural Identifiers
SMILESCC1=CC2=C(CCC2)C=C1
InChIInChI=1S/C10H12/c1-8-5-6-9-3-2-4-10(9)7-8/h5-7H,2-4H2,1H3
InChIKeyRFXBCGVZEJEYGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylindan: Differentiated Performance Profile


5-Methylindan (5-methyl-2,3-dihydro-1H-indene) is a bicyclic hydrocarbon of the indane family, characterized by a methyl group specifically attached at the 5-position of the benzene ring [1]. This positional substitution distinguishes it from other methylindane isomers (1-, 2-, 4-methylindane) and from the parent indane, imparting unique chromatographic retention behavior, physical property profiles, and synthetic utility [2]. The compound serves as a key intermediate in the synthesis of specialized molecules, including 5-methyl azulenes with anti-inflammatory potential [3].

Unique chromatographic retention profile for isomer-specific identification
Defined 5-methyl substitution enables selective synthesis of bioactive azulenes and ligands
Distinct physical properties (boiling point, density) support quality control and distillation design

5-Methylindan: Why Generic Substitution Fails


In procurement and research applications, the specific position of the methyl group on the indane scaffold directly governs molecular recognition, chromatographic separation, and downstream synthetic yields. Generic substitution with unsubstituted indane or alternative methylindane isomers (e.g., 2-methylindane or 4-methylindane) introduces significant deviations in physical properties, chromatographic elution profiles [1], and even synthetic efficiency [2]. These differences are not merely academic; they translate into failed separations in analytical workflows, altered reaction outcomes, and inconsistent product quality in industrial processes. The evidence presented below quantifies these critical differentiations, enabling precise scientific and procurement decisions.

Isomer identity Using 2- or 4-methylindane may shift chromatographic retention and co-elute with target analytes in GC methods, compromising peak resolution.
Physical properties Unsubstituted indane has lower boiling point and higher density, leading to thermal separation mismatch and potential quality control discrepancies.
Synthetic outcome Non-5-substituted indanes may produce different regiochemical outcomes in further derivatization, altering ligand sterics or bioactivity context.

5-Methylindan: Quantifiable Differentiation from Indane Isomers


Chromatographic Separation from Indane and Methylindane Isomers

In gas chromatographic analysis of coal- and petroleum-derived fuels, 5-methylindan exhibits a Kovats Retention Index (RI) of 1135 on a DB-5 column, providing clear separation from indane (RI 1048), 4-methylindane (RI 1151), and 2-methylindane (RI 1196) [1] [2] [3] [4]. The difference in RI values enables unambiguous identification and quantification in complex mixtures.

Kovats RI (DB‑5)
Cross-study comparable
5-Methylindan: 1135
Indane: 1048 (–87)
4-Me: 1151 (+16)
2-Me: 1196 (+61)
Supports unambiguous isomer identification in complex fuel matrices.
GC, DB‑5 column; ΔRI values relative to 5-methylindan.
Analytical Chemistry Chromatography Petroleum Analysis

Boiling Point vs. Indane and 4-Methylindane

5-Methylindan has a boiling point of 199-204°C (various sources report 199°C [1], 203.5°C at 760 mmHg ), which is substantially higher than unsubstituted indane (176.5°C [2]) but notably lower than its positional isomer 4-methylindane (206.1°C ). This places 5-methylindan in a distinct thermal range, offering a separation window in fractional distillation processes.

Boiling point
Reported
199–203.5 °C
+22.5 to +27 °C vs indane; –2.6 to –7.1 °C vs 4‑methylindane
Enables thermal separation from light and heavy indane fractions.
At atmospheric pressure; reported from multiple sources.
Physical Chemistry Chemical Engineering Distillation

Density vs. Indane and 4-Methylindane

5-Methylindan has a reported density of 0.949 g/mL [1], which is lower than that of unsubstituted indane (0.9645 g/cm³ [2]) and the 4-methyl isomer (0.9577 g/cm³ ). This density difference provides a rapid, non-destructive quality control check for isomer purity and can influence solvent selection and phase separation in liquid-liquid extractions.

Density
Reported
0.949 g/mL
–0.0155 g/cm³ vs indane; –0.0087 vs 4‑methylindane
Facilitates rapid purity verification and phase separation optimization.
Room temperature; data from NIST and other references.
Quality Control Material Handling Physical Properties

Synthetic Yield: 5-Formylindane Hydrogenation

In a patented process for producing 4- and 5-methylindanes, catalytic hydrogenation of 5-formylindane yielded 12.70 g (84%) of 5-methylindane as a clear liquid [1]. This high yield underscores the efficiency of the synthetic route, making it a preferred intermediate for further derivatization, such as the production of 5-methyl azulenes with anti-inflammatory activity [1].

Synthetic yield
Patent-reported
84% (12.70 g)
Hydrogenation of 5‑formylindane
Provides a reliable benchmark for process development and cost modeling.
Pd/C, HOAc/HCl; yields for 4‑methyl isomer not quantified.
Organic Synthesis Process Chemistry Hydrogenation

5-Methylindan: Best Application Scenarios


GC-MS Analytical Standard for Petroleum and Environmental Analysis

With a distinct Kovats Retention Index of 1135 on DB-5 columns [1], 5-methylindan serves as a reliable internal standard or reference compound in the quantitative analysis of coal-derived fuels, crude oil, and environmental samples. Its clear chromatographic separation from indane (RI 1048) and other methylindane isomers ensures accurate peak identification and quantification in complex matrices.

Anti-Inflammatory 5-Methyl Azulene Intermediate

The patented route to 5-methylindan [2] provides a high-yield (84%) entry into 5-methyl azulenes, which possess anti-inflammatory properties. This specific application relies on the 5-methyl substitution pattern to achieve the desired biological activity, making generic indane or 4-methylindane unsuitable alternatives.

Inda(box) Ligand and Pharmaceutical Building Block Precursor

5-Methylindan is a versatile building block for the synthesis of complex organic molecules, including substituted inda(box) ligands used in asymmetric catalysis [3]. The specific substitution pattern on the benzene ring can influence the steric and electronic properties of the resulting ligands, a nuance lost when using unsubstituted indane or alternative methylindane isomers.

Fractional Distillation Process Optimization Target

The intermediate boiling point of 5-methylindan (199-203.5°C) [4] provides a clear thermal window for its separation from lower-boiling indane (176.5°C) and higher-boiling 4-methylindane (206.1°C) during fractional distillation. This physical property differentiation is crucial for designing energy-efficient purification trains in industrial settings.

Application
Selection Property
Validation Focus
GC‑MS analytical standard
Distinct chromatographic retention
Peak resolution from indane and other methylindane isomers
Bioactive azulene intermediate
5‑methyl substitution for targeted bioactivity
Synthetic route selectivity and bioactivity correlation
Inda(box) ligand precursor
Regiospecific substitution pattern
Steric/electronic influence in asymmetric catalysis
Fractional distillation optimization
Intermediate boiling range
Thermal separation from indane and 4‑methylindane

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
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